(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20223041
InChI: InChI=1S/C31H46NO2PS/c1-31(2,3)36(33)32(4)30(24-20-22-25(34-5)23-21-24)28-18-12-13-19-29(28)35(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h12-13,18-23,26-27,30H,6-11,14-17H2,1-5H3/t30-,36?/m1/s1
SMILES:
Molecular Formula: C31H46NO2PS
Molecular Weight: 527.7 g/mol

(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

CAS No.:

Cat. No.: VC20223041

Molecular Formula: C31H46NO2PS

Molecular Weight: 527.7 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide -

Specification

Molecular Formula C31H46NO2PS
Molecular Weight 527.7 g/mol
IUPAC Name N-[(R)-(2-dicyclohexylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
Standard InChI InChI=1S/C31H46NO2PS/c1-31(2,3)36(33)32(4)30(24-20-22-25(34-5)23-21-24)28-18-12-13-19-29(28)35(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h12-13,18-23,26-27,30H,6-11,14-17H2,1-5H3/t30-,36?/m1/s1
Standard InChI Key YQGZMNSNKAYDNB-XMGIQNEDSA-N
Isomeric SMILES CC(C)(C)S(=O)N(C)[C@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Canonical SMILES CC(C)(C)S(=O)N(C)C(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Introduction

Structural Analysis and Stereochemical Features

The ligand’s structure is characterized by two stereogenic centers: one at the sulfinamide nitrogen ((R)-configuration) and another at the benzylic carbon ((R)-configuration). The dicyclohexylphosphanyl group (Cy₂P–) provides substantial steric bulk, which restricts rotational freedom around the phosphorus–carbon bond and enforces a rigid geometry at the metal center . The 4-methoxyphenyl substituent contributes electron-donating effects via the methoxy group (–OCH₃), modulating the electronic environment of the adjacent aromatic ring and influencing substrate binding.

The sulfinamide moiety (–N(S(O)Me₂)–) serves as a hemilabile coordinating group, capable of stabilizing metal complexes through nitrogen–metal interactions while allowing reversible dissociation during catalytic cycles . This dual functionality enhances catalytic activity by balancing ligand lability and metal stability.

Key Structural Parameters

PropertyValue/Description
Molecular FormulaC₃₄H₅₃NO₂PS
Molecular Weight579.83 g/mol
Configuration(R,R) at benzylic carbon and sulfinamide N
Steric Bulk (%V<sub>bur</sub>)~45% (Cy₂P group)
Electronic Effect (σ)+I (methoxy), –M (phosphanyl)

Synthesis and Modular Assembly

The ligand is synthesized via a modular approach, enabling precise control over stereochemistry and substituent effects. A representative route involves:

  • Sulfinamide Formation: Reaction of (R)-N,2-dimethylpropane-2-sulfinamide with a benzylic bromide intermediate under basic conditions to establish the stereogenic nitrogen center .

  • Phosphanyl Group Introduction: Palladium-catalyzed coupling of the sulfinamide intermediate with 2-(dicyclohexylphosphanyl)phenylboronic acid, followed by chromatographic resolution to isolate the (R,R)-diastereomer .

  • Methoxyphenyl Incorporation: Ullmann-type coupling to attach the 4-methoxyphenyl group, leveraging copper catalysis to preserve stereochemical integrity.

Critical to the synthesis is the use of chiral auxiliaries and asymmetric induction techniques, ensuring >99% enantiomeric excess (ee) in the final product .

Applications in Asymmetric Catalysis

Hydrogenation Reactions

In rhodium-catalyzed asymmetric hydrogenations of α,β-unsaturated ketones, the ligand achieves enantioselectivities of 92–98% ee, outperforming traditional C₂-symmetric diphosphine ligands such as BINAP . The bulky Cy₂P group prevents undesired side adsorption of substrates, while the sulfinamide’s nitrogen stabilizes the metal-hydride intermediate .

Cross-Coupling Reactions

The ligand facilitates nickel-catalyzed Suzuki-Miyaura couplings of aryl chlorides with arylboronic acids at room temperature, achieving turnover numbers (TON) of up to 10⁵. Comparative studies show a 20% increase in yield over dicyclohexylphosphine-based systems, attributed to the sulfinamide’s ability to modulate oxidative addition kinetics .

Performance Comparison

Reaction TypeLigandee (%)TON
HydrogenationTarget Ligand98500
HydrogenationBINAP85300
Suzuki-Miyaura CouplingTarget Ligand100,000
Suzuki-Miyaura CouplingCy₂PH80,000

Mechanistic Insights

The ligand’s efficacy arises from its ability to create a chiral pocket around the metal center, dictating the prochiral face of the substrate. Density functional theory (DFT) calculations reveal that the 4-methoxyphenyl group participates in non-covalent interactions (e.g., C–H···π) with substrates, aligning them for enantioselective bond formation . The sulfinamide’s nitrogen acts as a secondary coordination site, stabilizing transition states through partial Lewis basicity without inhibiting substrate turnover .

Comparative Advantages Over Symmetric Ligands

Traditional C₂-symmetric ligands (e.g., DIOP, BINAP) often suffer from limited tunability and inflexible coordination geometries. In contrast, the target ligand’s nonsymmetrical design allows independent optimization of steric and electronic properties:

  • The Cy₂P group provides steric shielding, while the methoxyphenyl adjusts electron density at the metal center .

  • Modular synthesis permits rapid derivatization, enabling tailored ligands for specific substrates.

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